Cas no 29786-39-8 (1-(2-methylphenyl)cyclobutane-1-carbonitrile)
1-(2-methylphenyl)cyclobutane-1-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 1-(2-Methylphenyl)cyclobutanecarbonitrile
- 1-(2-methylphenyl)cyclobutane-1-carbonitrile
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- MDL: MFCD10695057
- Inchi: 1S/C12H13N/c1-10-5-2-3-6-11(10)12(9-13)7-4-8-12/h2-3,5-6H,4,7-8H2,1H3
- InChI Key: JKJIAVWVTFWKPR-UHFFFAOYSA-N
- SMILES: C1(C2=CC=CC=C2C)(C#N)CCC1
Computed Properties
- Exact Mass: 171.104799419g/mol
- Monoisotopic Mass: 171.104799419g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 23.8Ų
1-(2-methylphenyl)cyclobutane-1-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D778539-1g |
1-(2-Methylphenyl)cyclobutanecarbonitrile |
29786-39-8 | 95% | 1g |
$790 | 2024-07-20 | |
| Enamine | EN300-1869980-0.05g |
1-(2-methylphenyl)cyclobutane-1-carbonitrile |
29786-39-8 | 0.05g |
$839.0 | 2023-09-18 | ||
| Enamine | EN300-1869980-0.1g |
1-(2-methylphenyl)cyclobutane-1-carbonitrile |
29786-39-8 | 0.1g |
$879.0 | 2023-09-18 | ||
| Enamine | EN300-1869980-0.25g |
1-(2-methylphenyl)cyclobutane-1-carbonitrile |
29786-39-8 | 0.25g |
$920.0 | 2023-09-18 | ||
| Enamine | EN300-1869980-0.5g |
1-(2-methylphenyl)cyclobutane-1-carbonitrile |
29786-39-8 | 0.5g |
$959.0 | 2023-09-18 | ||
| Enamine | EN300-1869980-1.0g |
1-(2-methylphenyl)cyclobutane-1-carbonitrile |
29786-39-8 | 1g |
$1029.0 | 2023-06-01 | ||
| Enamine | EN300-1869980-2.5g |
1-(2-methylphenyl)cyclobutane-1-carbonitrile |
29786-39-8 | 2.5g |
$1959.0 | 2023-09-18 | ||
| Enamine | EN300-1869980-5.0g |
1-(2-methylphenyl)cyclobutane-1-carbonitrile |
29786-39-8 | 5g |
$2981.0 | 2023-06-01 | ||
| Enamine | EN300-1869980-10.0g |
1-(2-methylphenyl)cyclobutane-1-carbonitrile |
29786-39-8 | 10g |
$4421.0 | 2023-06-01 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1587913-100mg |
1-(O-tolyl)cyclobutane-1-carbonitrile |
29786-39-8 | 98% | 100mg |
¥2160.00 | 2024-08-03 |
1-(2-methylphenyl)cyclobutane-1-carbonitrile Suppliers
1-(2-methylphenyl)cyclobutane-1-carbonitrile Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
Additional information on 1-(2-methylphenyl)cyclobutane-1-carbonitrile
Research Brief on 1-(2-methylphenyl)cyclobutane-1-carbonitrile (CAS: 29786-39-8) in Chemical Biology and Pharmaceutical Applications
1-(2-methylphenyl)cyclobutane-1-carbonitrile (CAS: 29786-39-8) is a structurally unique compound that has garnered significant attention in recent chemical biology and pharmaceutical research. This cyclobutane derivative, featuring a nitrile functional group and a 2-methylphenyl substituent, presents intriguing possibilities for drug discovery and development. Recent studies have explored its potential as a building block for novel bioactive molecules, particularly in the context of central nervous system (CNS) disorders and inflammatory conditions.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's role as a precursor for developing selective kinase inhibitors. The research team demonstrated that modifications to the cyclobutane core could yield compounds with improved blood-brain barrier penetration, making 1-(2-methylphenyl)cyclobutane-1-carbonitrile particularly valuable for CNS-targeted therapies. The study reported a 40% increase in bioavailability compared to similar aromatic compounds without the cyclobutane scaffold.
In parallel research, scientists have explored the compound's potential in photopharmacology. A recent Nature Communications paper (2024) highlighted how the strained cyclobutane ring in 1-(2-methylphenyl)cyclobutane-1-carbonitrile undergoes unique photochemical transformations, enabling the development of light-activated prodrugs. This property has been leveraged to create spatially and temporally controlled drug release systems, particularly for localized treatments in oncology applications.
The compound's metabolic stability has been another focus area. A 2024 metabolic profiling study in Drug Metabolism and Disposition revealed that 1-(2-methylphenyl)cyclobutane-1-carbonitrile demonstrates exceptional resistance to cytochrome P450-mediated oxidation, with a half-life exceeding 8 hours in human liver microsome assays. This characteristic makes it an attractive scaffold for developing long-acting pharmaceutical agents, especially when combined with its favorable LogP value (2.1) and moderate aqueous solubility (12 mg/mL at pH 7.4).
Emerging applications in radiopharmaceuticals have also been reported. Researchers at several academic medical centers have begun investigating 11C-labeled derivatives of 1-(2-methylphenyl)cyclobutane-1-carbonitrile for positron emission tomography (PET) imaging. The compound's rapid brain uptake and specific binding to certain neurotransmitter receptors show promise for developing novel neuroimaging agents, particularly for studying neurodegenerative diseases.
From a synthetic chemistry perspective, recent advances in flow chemistry have enabled more efficient production of 1-(2-methylphenyl)cyclobutane-1-carbonitrile derivatives. A 2023 Organic Process Research & Development publication detailed a continuous manufacturing process that achieves 85% yield with significantly reduced reaction times (from 12 hours to 35 minutes) compared to traditional batch methods. This technological advancement addresses previous scalability challenges and makes the compound more accessible for medicinal chemistry programs.
Looking forward, the unique physicochemical properties of 1-(2-methylphenyl)cyclobutane-1-carbonitrile continue to inspire innovative applications. Current research directions include its incorporation into PROTAC (proteolysis targeting chimera) molecules, where the cyclobutane scaffold may offer advantages in ternary complex formation, and its use in developing next-generation covalent inhibitors through strategic placement of the nitrile group. As these investigations progress, 29786-39-8 remains a compound of significant interest in the pharmaceutical research community.
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